molecular formula C20H19N3O2 B11149474 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B11149474
M. Wt: 333.4 g/mol
InChI Key: TXGZZISYOVBZMF-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide typically involves the construction of the indole moiety followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the coupling of arylhydrazines with β-ketoesters .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotoninergic, adrenergic, and histamine receptors . This binding can modulate the activity of these receptors, leading to various physiological effects.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C20H19N3O2/c1-25-17-4-5-19-15(12-17)7-10-23(19)11-9-22-20(24)16-3-2-14-6-8-21-18(14)13-16/h2-8,10,12-13,21H,9,11H2,1H3,(H,22,24)

InChI Key

TXGZZISYOVBZMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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